Welcome to the BenchChem Online Store!
molecular formula C13H7BrClFN4 B8392492 N-(3-bromo-4-chlorophenyl)-6-fluoropyrido[3,4-d]pyrimidin-4-amine

N-(3-bromo-4-chlorophenyl)-6-fluoropyrido[3,4-d]pyrimidin-4-amine

Cat. No. B8392492
M. Wt: 353.57 g/mol
InChI Key: MIDUVUDXXACSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09101632B2

Procedure details

A heterogeneous mixture of 6-fluoropyrido[3,4-d]pyrimidin-4(3H)-one (200) (1.50 g, 9.09 mmol), thionyl chloride (20 mL) and a catalytic amount of DMF (2 drops) was stirred under reflux for 3 h to give a homogeneous mixture. It was evaporated under reduced pressure at 40° C. (bath temperature) to give a light brown solid. To this solid was added a solution of 3-bromo-4-chloroaniline (2.07 g, 10.0 mmol) in dry DMA (15 mL). The residue of 3-bromo-4-chloroaniline was washed down with more DMA (2×2 mL). The reaction mixture was stirred at room temperature for 19 h. It was poured into water (200 mL). The pH was adjusted to ca. 8 using an aqueous solution of Na2CO3 at room temperature. Petroleum ether (300 mL) was added and stirred at room temperature for 30 min. The petroleum ether layer was decanted. It was repeated once more with petroleum ether. The solid was collected by filtration and washed with water (4×20 mL). It was dried in vacuum over silica gel/KOH overnight to give N-(3-bromo-4-chlorophenyl)-6-fluoropyrido[3,4-d]pyrimidin-4-amine (205) (3.20 g, 99%) as a yellow/orange solid, mp 271-275° C.; 1H NMR δ [(CD3)2SO] 10.15 (s, 1H), 8.99 (s, 1H), 8.79 (s, 1H), 8.45 (d, J=2.5 Hz, 1H), 8.26 (br s, 1H), 7.98 (dd, J=8.8, 2.5 Hz, 1H), 7.69 (d, J=8.8 Hz, 11-1). Anal. Calcd for C13N7BrClFN4: C, 44.16; H, 2.00; N, 15.85. Found C, 44.21; H, 1.87; N, 15.98.
Name
6-fluoropyrido[3,4-d]pyrimidin-4(3H)-one
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:12]=[CH:11][C:5]2[NH:6][C:7](=O)[N:8]=[CH:9][C:4]=2[CH:3]=1.S(Cl)(Cl)=O.[Br:17][C:18]1[CH:19]=[C:20]([CH:22]=[CH:23][C:24]=1[Cl:25])[NH2:21]>CN(C=O)C.CC(N(C)C)=O>[Br:17][C:18]1[CH:19]=[C:20]([NH:21][C:9]2[C:4]3[CH:3]=[C:2]([F:1])[N:12]=[CH:11][C:5]=3[N:6]=[CH:7][N:8]=2)[CH:22]=[CH:23][C:24]=1[Cl:25]

Inputs

Step One
Name
6-fluoropyrido[3,4-d]pyrimidin-4(3H)-one
Quantity
1.5 g
Type
reactant
Smiles
FC1=CC2=C(NC(N=C2)=O)C=N1
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
2.07 g
Type
reactant
Smiles
BrC=1C=C(N)C=CC1Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 19 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to give a homogeneous mixture
CUSTOM
Type
CUSTOM
Details
It was evaporated under reduced pressure at 40° C. (bath temperature)
CUSTOM
Type
CUSTOM
Details
to give a light brown solid
WASH
Type
WASH
Details
The residue of 3-bromo-4-chloroaniline was washed down with more DMA (2×2 mL)
ADDITION
Type
ADDITION
Details
It was poured into water (200 mL)
CUSTOM
Type
CUSTOM
Details
at room temperature
ADDITION
Type
ADDITION
Details
Petroleum ether (300 mL) was added
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The petroleum ether layer was decanted
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with water (4×20 mL)
CUSTOM
Type
CUSTOM
Details
It was dried in vacuum over silica gel/KOH overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1Cl)NC=1C2=C(N=CN1)C=NC(=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.